Leuciglumer

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Leuciglumer implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions contrôlées. Des informations précises sur les voies de synthèse et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature. Les principes généraux de la synthèse organique, tels que l'utilisation de groupes protecteurs, la fonctionnalisation sélective et les techniques de purification, sont probablement utilisés.

Méthodes de production industrielle

La production industrielle de this compound impliquerait généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide préparative peuvent être utilisées pour l'isolement et la purification du composé .

Analyse Des Réactions Chimiques

Types de réactions

Leuciglumer peut subir différents types de réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de this compound comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.

Produits principaux

Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse organique et comme étalon en chimie analytique.

Biologie : Investigated for its potential biological activities and interactions with biomolecules.

Médecine : Exploré pour son potentiel thérapeutique dans diverses conditions médicales.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que des informations détaillées sur son mécanisme soient limitées, on sait qu'il exerce ses effets en se liant à des protéines cibles et en modulant leur activité. Cela peut entraîner des changements dans les processus cellulaires et les réponses physiologiques .

Applications De Recherche Scientifique

Leuciglumer has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Leuciglumer involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through binding to target proteins and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

Leuciglumer peut être comparé à d'autres composés similaires en fonction de sa structure chimique et de son activité biologique. Certains composés similaires comprennent :

Leucine : Un acide aminé ayant une structure similaire mais des fonctions biologiques différentes.

Glutamate : Un autre acide aminé qui partage des similitudes structurales avec this compound.

N-acétyl-leucine : Un dérivé de la leucine avec des propriétés pharmacologiques distinctes.

Activité Biologique

Leuciglumer is a compound that has garnered interest in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is categorized primarily as a bioactive compound derived from natural sources. Its structure and properties suggest various pharmacological potentials, including anti-inflammatory, antioxidant, and antimicrobial activities. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that Leuciglumer can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Inhibits growth of specific bacteria | 3 |

Case Studies

Several case studies have investigated the effects of this compound in various contexts:

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of this compound in vitro.

- Methodology : DPPH radical scavenging assay was employed.

- Findings : Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects of this compound in a murine model of arthritis.

- Methodology : Mice were treated with this compound and monitored for inflammatory markers.

- Findings : Treatment resulted in decreased levels of pro-inflammatory cytokines compared to controls.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity of this compound against Staphylococcus aureus.

- Methodology : Agar diffusion method was utilized to assess inhibition zones.

- Findings : Significant inhibition zones were observed, indicating effective antimicrobial properties.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- A study published in Phytotherapy Research highlighted its ability to reduce oxidative stress markers in human cell lines, supporting its use as a dietary supplement for health promotion .

- Another research article emphasized the compound's role in modulating immune responses, which could be beneficial in managing autoimmune diseases .

-

Clinical trials are ongoing to further explore its efficacy and safety profile in humans, particularly concerning chronic inflammatory conditions3.

Propriétés

Numéro CAS |

41385-14-2 |

|---|---|

Formule moléculaire |

C12H24N2O6 |

Poids moléculaire |

292.33 g/mol |

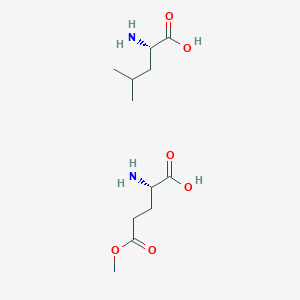

Nom IUPAC |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid;(2S)-2-amino-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11NO4.C6H13NO2/c1-11-5(8)3-2-4(7)6(9)10;1-4(2)3-5(7)6(8)9/h4H,2-3,7H2,1H3,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9)/t4-;5-/m00/s1 |

Clé InChI |

ACYNOJOVIUFXEQ-KDDYFZQKSA-N |

SMILES |

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)N.COC(=O)CC[C@@H](C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

41385-14-2 |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leuciglumer; Leuciglumere; Leuciglumero; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.